N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is a chemical compound with the molecular formula C16H22ClN5O3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H22ClN5O3 . The molecular weight of this compound is 367.834.Scientific Research Applications
Alpha-1 Adrenergic Receptor Blockade
Doxazosin, an alpha-1 adrenergic receptor antagonist, has shown efficacy in the treatment of BPH by relaxing prostatic muscle tone and improving both urodynamic and symptomatic parameters associated with BPH. This mechanism also underpins its application in treating hypertension by inhibiting vascular smooth muscle contraction, leading to blood pressure reduction (Janknegt & Chapple, 1993; Wilner & Ziegler, 1987).
Pharmacogenetics in Substance Use Disorder
Doxazosin's role in cocaine use disorder (CUD) therapy is highlighted through its pharmacogenetic interaction. The drug's efficacy in reducing cocaine use has been linked to genetic polymorphisms affecting the availability of norepinephrine for release, indicating a potential for personalized medicine applications (Zhang et al., 2019).
Impact on Insulin Sensitivity
Investigations into doxazosin's metabolic effects revealed improvements in insulin sensitivity in diabetic, mildly hypertensive patients, suggesting benefits beyond cardiovascular and urinary symptom management. This implies its potential utility in managing diabetes-related hypertension without adversely affecting metabolic control (Giorda et al., 1995).
Renal Blood Flow and Sympathetic Nervous Activity
Doxazosin's impact on renal blood flow and sympathetic nervous activity in hypertension provides insights into its ability to lower blood pressure without significant alterations in renal hemodynamics or heart rate, demonstrating a nuanced understanding of its cardiovascular effects (Wilner & Ziegler, 1987).
Utility in PTSD and Alcohol Use Disorder
A study on the efficacy of doxazosin for treating co-occurring posttraumatic stress disorder (PTSD) and alcohol use disorder (AUD) in veterans revealed that while doxazosin was safe and tolerable, it did not significantly reduce PTSD or AUD severity compared to placebo. This suggests the complexity of treating co-morbid conditions and the need for further research into targeted treatments (Back et al., 2023).
Properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16;/h8-9H,4-7H2,1-3H3,(H2,17,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFNLERNFVENIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.